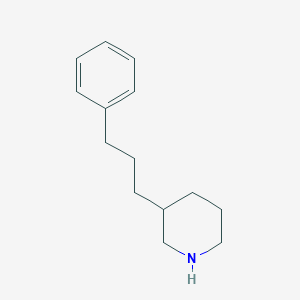
2,2-Bis(4-nitrobenzyl)malonic acid
概述
描述
2,2-Bis(4-nitrobenzyl)malonic acid is a crystalline solid belonging to the family of dicarboxylic acids. It is a hybrid molecule of malonic acid and 4-nitrobenzyl bromide, featuring two nitrobenzyl groups on the malonic acid backbone. This compound is notable for its photochromic properties, allowing it to undergo reversible photoisomerization under low-energy light.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,2-Bis(4-nitrobenzyl)malonic acid involves the reaction of 2,2-dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione with lithium hydroxide in a tetrahydrofuran-water mixture. The reaction is carried out at 25°C for 21.5 hours. The mixture is then acidified to pH 1 using hydrochloric acid, followed by partitioning between water and ethyl acetate. The organic phase is washed, dried over sodium sulfate, filtered, and concentrated .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反应分析
Types of Reactions
2,2-Bis(4-nitrobenzyl)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and reduced derivatives.
科学研究应用
2,2-Bis(4-nitrobenzyl)malonic acid has several scientific research applications:
Chemistry: Used in gold-catalyzed cyclization reactions to synthesize complex organic compounds.
Biology: Employed in pH sensing and nanoscale applications due to its photochromic properties.
Medicine: Potential use in drug development and as a precursor for various pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2,2-Bis(4-nitrobenzyl)malonic acid involves its ability to undergo photoisomerization under low-energy light. This property makes it useful in applications requiring reversible changes in molecular structure. The compound’s nitro groups can also participate in redox reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Malonic acid: A simpler dicarboxylic acid without the nitrobenzyl groups.
4-Nitrobenzyl bromide: A precursor used in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.
2,2-Dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its dual nitrobenzyl groups, which impart photochromic properties and make it suitable for specialized applications in chemistry and materials science. Its ability to undergo reversible photoisomerization sets it apart from simpler dicarboxylic acids and other related compounds.
属性
IUPAC Name |
2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOPDJPKIXQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
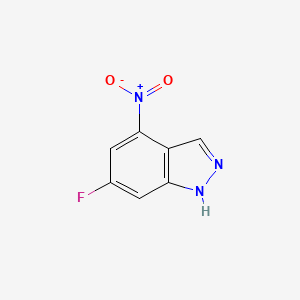

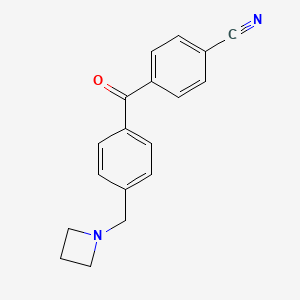


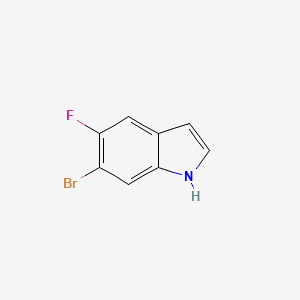
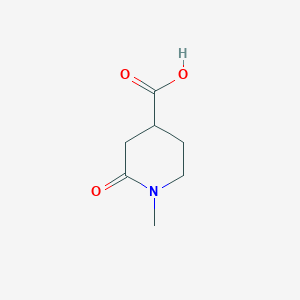
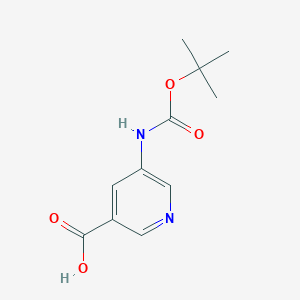
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
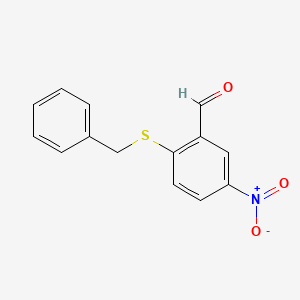

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

